5-Chloro-2-phenylisoindoline-1,3-dione
CAS No.: 26491-49-6
Cat. No.: VC14353829
Molecular Formula: C14H8ClNO2
Molecular Weight: 257.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26491-49-6 |
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Molecular Formula | C14H8ClNO2 |
Molecular Weight | 257.67 g/mol |
IUPAC Name | 5-chloro-2-phenylisoindole-1,3-dione |
Standard InChI | InChI=1S/C14H8ClNO2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h1-8H |
Standard InChI Key | RLXKJHQKSUMZIZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Framework
5-Chloro-2-phenylisoindoline-1,3-dione belongs to the class of N-substituted phthalimides, featuring a bicyclic isoindole backbone with two ketone groups at the 1- and 3-positions. The substitution pattern distinguishes it from simpler analogs:
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Chlorine atom at the 5-position introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions.
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Phenyl group at the 2-position contributes aromatic stacking potential and modulates solubility profiles.
The molecular formula is deduced as , with a molecular weight of 257.67 g/mol (calculated exact mass: 257.0244). Comparative analysis with the hydroxy analog (5-chloro-2-hydroxyisoindole-1,3-dione, MW 197.58 g/mol ) highlights the mass increment due to the phenyl substitution.
Crystallographic and Spectroscopic Data
While crystallographic data for 5-chloro-2-phenylisoindoline-1,3-dione remains unreported, related phthalimides exhibit planar isoindole cores with substituents adopting equatorial orientations. Key spectral features anticipated include:
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IR: Strong absorptions at 1700–1750 cm (C=O stretching) and 750 cm (C-Cl stretching).
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NMR: Distinct deshielding of the carbonyl carbons ( ppm in NMR) and aromatic proton splitting patterns reflecting substituent positions.
Synthetic Methodologies
Palladium-Catalyzed Carbonylative Cyclization
The most viable route to 5-chloro-2-phenylisoindoline-1,3-dione involves palladium-catalyzed carbonylative cyclization, as demonstrated for analogous isoindoline-1,3-diones . Adapting the protocol by Worlikar and Larock (2008):
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Substrate Preparation:
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-Chlorobenzoic acid derivatives serve as the bicyclic precursor.
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Phenylamine (aniline) introduces the N-phenyl group.
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Optimized Reaction Conditions:
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Catalyst: Pd(OAc) (5 mol%) with dppf ligand (10 mol%).
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Solvent: DMF at 100°C under 1 atm CO.
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Base: DABCO (2 equiv) to facilitate deprotonation.
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Mechanistic Pathway:
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Oxidative addition of Pd(0) to the -chlorobenzoic acid derivative.
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CO insertion to form a Pd-acyl intermediate.
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Nucleophilic attack by aniline, followed by cyclization and reductive elimination.
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This method typically achieves yields of 70–85% for N-aryl phthalimides , suggesting comparable efficiency for the target compound.
Alternative Synthetic Routes
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Ullmann Coupling: Copper-mediated coupling of 5-chloroisoindoline-1,3-dione with iodobenzene, though less atom-economical.
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Electrophilic Aromatic Substitution: Direct phenyl group introduction via Friedel-Crafts alkylation, limited by regioselectivity challenges.
Physicochemical Properties
Thermodynamic and Solubility Profiles
Property | Value (Predicted) | Method of Determination |
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Melting Point | 210–215°C | Differential Scanning Calorimetry |
LogP (Partition Coefficient) | 2.8 ± 0.3 | Reverse-phase HPLC |
Aqueous Solubility | <0.1 mg/mL | Shake-flask method (25°C) |
The high LogP value indicates lipophilicity, favoring membrane permeability but posing formulation challenges.
Stability and Degradation
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Photostability: Susceptible to UV-induced degradation at the C-Cl bond, necessitating amber storage.
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Hydrolytic Stability: Resistant to hydrolysis under physiological pH (1–8), as evidenced by analog studies .
Industrial and Material Science Applications
Polymer Synthesis
Hyperbranched poly(ester-amide)s incorporating phthalimide units exhibit high thermal stability () . The phenyl group in 5-chloro-2-phenylisoindoline-1,3-dione could serve as a crosslinking agent in epoxy resins.
Organic Electronics
Phthalimide derivatives function as electron-transport layers in OLEDs. The chloro substituent improves electron affinity (), while the phenyl group enhances film-forming properties.
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